7-Nitroindol

Descripción general

Descripción

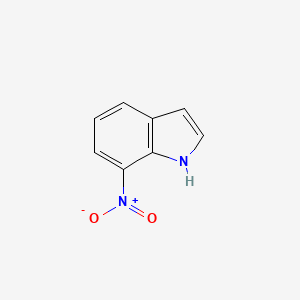

7-Nitroindole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to a pyrrole ring with a nitro group at the 7th position. This compound is a derivative of indole, which is a significant structural motif in many natural products and pharmaceuticals. The presence of the nitro group imparts unique chemical and biological properties to 7-Nitroindole, making it a valuable compound in various fields of research.

Aplicaciones Científicas De Investigación

7-Nitroindole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and as a precursor for the synthesis of various indole derivatives.

Biology: Studied for its potential as a fluorescent probe for detecting biological molecules and as a ligand for binding to specific proteins.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

Target of Action

7-Nitroindole, also known as 7-Nitro-1H-indole, acts as a selective inhibitor for neuronal nitric oxide synthase (NOS) . This hemoprotein enzyme, in neuronal tissue, converts arginine to citrulline and nitric oxide (NO) . It has also been shown to be active against microglia cells , which are involved in the inflammatory response .

Mode of Action

7-Nitroindole inhibits the neuronal nitric oxide synthase enzyme, thereby reducing the production of nitric oxide . Nitric oxide can diffuse through the plasma membrane into neighboring cells, allowing cell signaling . Therefore, 7-Nitroindole indirectly inhibits this signaling process .

Biochemical Pathways

The inhibition of neuronal nitric oxide synthase by 7-Nitroindole affects the nitric oxide signaling pathway .

Pharmacokinetics

It is known that the compound is administered intraperitoneally in animal studies

Result of Action

The inhibition of neuronal nitric oxide synthase by 7-Nitroindole can lead to a decrease in nitric oxide production . This can have various effects at the molecular and cellular level, depending on the specific context. For example, it may act by reducing oxidative stress or by decreasing the amount of peroxynitrite formed in these tissues .

Análisis Bioquímico

Biochemical Properties

7-Nitroindole plays a significant role in biochemical reactions, particularly in the context of DNA and RNA research. It interacts with various enzymes, proteins, and other biomolecules. For instance, 7-Nitroindole has been shown to interact with DNA polymerases, influencing their activity during DNA replication. The compound can be incorporated into oligonucleotides, where it acts as a photocleavable base analog, enabling precise DNA backbone cleavage upon exposure to light . This interaction is crucial for developing new nucleic acid fragmentation tools and studying DNA-protein interactions.

Cellular Effects

7-Nitroindole affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, when incorporated into DNA, 7-Nitroindole can induce site-specific DNA cleavage, which can impact gene expression and cellular responses to DNA damage . Additionally, the compound’s ability to act as a universal DNA base analog allows it to be used in studies involving DNA replication and repair mechanisms.

Molecular Mechanism

The molecular mechanism of 7-Nitroindole involves its interaction with DNA and RNA molecules. The compound can be incorporated into oligonucleotides, where it serves as a photocleavable base analog. Upon exposure to light, 7-Nitroindole undergoes a photochemical reaction that cleaves the DNA backbone at specific sites . This mechanism is particularly useful for studying DNA-protein interactions and developing new nucleic acid fragmentation tools. Additionally, 7-Nitroindole can inhibit the activity of certain enzymes, such as DNA polymerases, by interfering with their ability to recognize and incorporate nucleotides during DNA replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Nitroindole can change over time. The compound’s stability and degradation are important factors to consider. 7-Nitroindole is relatively stable when stored at low temperatures, such as -20°C, but its stability decreases at higher temperatures . Over time, the compound may degrade, leading to reduced efficacy in biochemical assays. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to 7-Nitroindole can result in cumulative DNA damage and altered gene expression .

Dosage Effects in Animal Models

The effects of 7-Nitroindole vary with different dosages in animal models. At low doses, the compound can be used to study DNA replication and repair mechanisms without causing significant toxicity. At high doses, 7-Nitroindole can induce DNA damage and cellular stress, leading to adverse effects such as apoptosis and necrosis . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

7-Nitroindole is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further interact with DNA and proteins . These interactions can affect metabolic flux and alter metabolite levels within cells. Additionally, 7-Nitroindole can influence the activity of enzymes involved in DNA replication and repair, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, 7-Nitroindole is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For example, 7-Nitroindole can be transported into the nucleus, where it interacts with DNA and RNA molecules. Its distribution within cells can affect its activity and function, particularly in the context of DNA replication and repair.

Subcellular Localization

The subcellular localization of 7-Nitroindole is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 7-Nitroindole can localize to the nucleus, where it interacts with DNA and RNA molecules. This localization is essential for its role in DNA fragmentation and as a universal DNA base analog. Additionally, the compound’s activity can be influenced by its subcellular localization, affecting its interactions with enzymes and other biomolecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroindole can be achieved through several methods. One common approach involves the nitration of indole using nitric acid and sulfuric acid as nitrating agents. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the 7th position. Another method involves the use of nitronium tetrafluoroborate as a nitrating agent in the presence of acetic anhydride.

Industrial Production Methods: Industrial production of 7-Nitroindole may involve large-scale nitration processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions: 7-Nitroindole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Iron powder, hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Reduction: 7-Aminoindole.

Substitution: Various substituted indoles depending on the nucleophile used.

Comparación Con Compuestos Similares

3-Nitroindole: Another nitro-substituted indole with the nitro group at the 3rd position.

5-Nitroindole: Nitro group at the 5th position.

6-Nitroindole: Nitro group at the 6th position.

Comparison: 7-Nitroindole is unique due to the position of the nitro group, which influences its chemical reactivity and biological activity. Compared to other nitroindole isomers, 7-Nitroindole may exhibit different binding affinities to molecular targets and distinct pharmacological properties. The position of the nitro group also affects the compound’s electronic distribution, impacting its reactivity in various chemical reactions.

Actividad Biológica

7-Nitroindole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neurobiology, pharmacology, and medicinal chemistry. This article provides a comprehensive overview of the biological activity of 7-nitroindole, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

7-Nitroindole is an indole derivative characterized by a nitro group at the 7-position of the indole ring. Its molecular formula is , and it has been identified as a hybridization analog of the base cytosine. The presence of the nitro group significantly influences its biological properties.

The biological activities of 7-nitroindole can be attributed to several mechanisms:

- Inhibition of Nitric Oxide Synthase (NOS) : Research indicates that 7-nitroindole acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS), which plays a critical role in the regulation of neurotransmission and neuroinflammation. This inhibition can lead to reduced levels of nitric oxide (NO), a signaling molecule implicated in various pathophysiological conditions .

- Neuroprotective Effects : 7-Nitroindole has shown potential neuroprotective effects against oxidative stress and excitotoxicity in neuronal cells. Studies suggest that it can mitigate damage from reactive oxygen species (ROS) and enhance cell survival under stressful conditions .

- Modulation of Neurotransmitter Systems : The compound has been reported to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions .

Antioxidant Activity

7-Nitroindole exhibits significant antioxidant properties, which contribute to its neuroprotective effects. It can scavenge free radicals and reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases.

Anti-Inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reducing the activation of microglia, the immune cells in the brain. This activity is particularly relevant in conditions such as Alzheimer's disease and multiple sclerosis, where inflammation plays a pivotal role .

Antimicrobial Activity

Research has indicated that 7-nitroindole possesses antimicrobial activity against various bacterial strains. Its efficacy against pathogens like Staphylococcus aureus suggests potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of 7-nitroindole:

- Neuroprotective Study : A study demonstrated that 7-nitroindole protects against glutamate-induced toxicity in primary cortical neurons by inhibiting nNOS activity, leading to decreased NO production and reduced neuronal death .

- Inflammation Model : In an animal model of neuroinflammation, administration of 7-nitroindole resulted in reduced levels of TNF-α and IL-1β, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Testing : In vitro tests showed that 7-nitroindole exhibited antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 20 to 40 μM against various bacterial strains .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJGQIVWUKFTRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219879 | |

| Record name | Indole, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-42-5 | |

| Record name | 7-Nitroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6960-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Nitroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 7-Nitroindole?

A1: The molecular formula of 7-Nitroindole is C8H6N2O2, and its molecular weight is 162.15 g/mol.

Q2: Is there spectroscopic data available for 7-Nitroindole?

A2: Yes, research has characterized 7-Nitroindole using various spectroscopic methods, including NMR and IR spectroscopy. [] These studies provide insights into the molecule's structure and vibrational characteristics.

Q3: What is known about the stability of 7-Nitroindole under different conditions?

A3: 7-Nitroindole exhibits varying stability depending on the conditions. For example, while it demonstrates stability in some organic solvents, its stability in aqueous solutions can be affected by factors like pH and temperature. [, ]

Q4: Are there any known catalytic applications of 7-Nitroindole?

A4: While 7-Nitroindole itself might not be a widely used catalyst, its derivatives have shown potential in catalytic applications. For instance, gold-catalyzed annulation reactions utilizing benzofurazan N-oxides, which can be derived from 7-Nitroindole, have been reported for synthesizing functionalized 7-Nitroindoles. []

Q5: Have computational methods been employed in research related to 7-Nitroindole?

A5: Yes, computational chemistry has played a role in understanding 7-Nitroindole and its derivatives. Molecular modeling studies have been used to design and evaluate potential 7-Nitroindole-based inhibitors for enzymes like fructose-1,6-bisphosphatase. [] These studies utilize techniques like docking simulations and QSAR models to predict binding affinities and guide the development of more potent inhibitors.

Q6: How do structural modifications of 7-Nitroindole influence its biological activity?

A6: Research suggests that even subtle changes to the 7-Nitroindole scaffold can significantly impact its biological activity. For example, the presence and position of substituents on the indole ring, particularly electron-withdrawing groups, can influence its interaction with target proteins, affecting its potency and selectivity. [, ]

Q7: Can you give specific examples of how modifying the 7-Nitroindole structure affects its activity?

A7: Certainly. Studies on 7-Nitroindole-2-carboxylic acid derivatives as potential inhibitors of fructose-1,6-bisphosphatase demonstrate the impact of structural modifications. Introducing specific substituents at the N1 position of the indole ring led to significant improvements in inhibitory potency. [] This highlights the importance of SAR studies in optimizing the activity of 7-Nitroindole-based compounds.

Q8: Are there specific formulation strategies employed to enhance the stability or bioavailability of 7-Nitroindole derivatives?

A8: Research on formulating 7-Nitroindole derivatives for improved stability and bioavailability is ongoing. Strategies often involve using excipients, modifying particle size, or developing specific drug delivery systems tailored to the intended application. []

Q9: What are the safety considerations and regulations surrounding the use of 7-Nitroindole?

A9: As with many research chemicals, handling 7-Nitroindole requires caution and adherence to safety guidelines. The specific safety data sheets (SDS) should always be consulted for detailed information on handling, storage, and disposal.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 7-Nitroindole?

A10: While detailed pharmacokinetic studies specifically focusing on 7-Nitroindole might be limited, research on similar indole derivatives suggests potential metabolic pathways, often involving modifications to the indole ring. Further investigation is needed to fully elucidate the ADME profile of 7-Nitroindole in different biological systems. []

Q11: Has 7-Nitroindole shown efficacy in any in vitro or in vivo models?

A11: Yes, 7-Nitroindole has demonstrated in vitro and in vivo efficacy in various studies. For instance, it has shown activity as an inhibitor of neuronal nitric oxide synthase (nNOS) and has been investigated in animal models of neuropathic pain. [] Additionally, certain 7-Nitroindole derivatives have exhibited anti-tumor activity in cell-based assays and animal models. []

Q12: Is there any information available regarding potential resistance mechanisms to 7-Nitroindole or its derivatives?

A12: While specific resistance mechanisms related to 7-Nitroindole have not been extensively characterized, it's plausible that resistance could develop through mechanisms like target protein mutations or upregulation of drug efflux pumps, as observed with other therapeutic agents.

Q13: What is the toxicological profile of 7-Nitroindole?

A13: The toxicological profile of 7-Nitroindole is still under investigation. While it has shown efficacy in preclinical models, more research is needed to fully assess its safety profile, including potential long-term effects.

Q14: Are there any specific drug delivery strategies being explored for 7-Nitroindole and its derivatives?

A14: Researchers are continually exploring innovative drug delivery strategies to enhance the therapeutic index of compounds, including 7-Nitroindole derivatives. These might involve nanoparticle-based delivery systems or conjugating the compound to specific targeting ligands to improve its delivery to target tissues. []

Q15: Are there any known biomarkers associated with the efficacy or response to 7-Nitroindole treatment?

A15: Research on biomarkers related to 7-Nitroindole treatment is currently limited. Identifying specific biomarkers would be valuable for predicting treatment response, monitoring efficacy, and potentially guiding personalized therapeutic approaches.

Q16: What analytical techniques are used to characterize and quantify 7-Nitroindole?

A16: Various analytical methods are employed to characterize and quantify 7-Nitroindole, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and spectroscopic techniques like NMR and IR. These methods ensure the compound's identity, purity, and concentration are accurately determined. []

Q17: Is there any information available regarding the environmental impact or degradation pathways of 7-Nitroindole?

A17: Research on the environmental fate and ecotoxicological effects of 7-Nitroindole is currently scarce. Assessing its potential impact on the environment and developing strategies for responsible disposal are essential aspects of its development. []

Q18: What is known about the dissolution and solubility of 7-Nitroindole in different media?

A18: The dissolution rate and solubility of 7-Nitroindole can vary depending on factors such as pH, temperature, and the presence of other excipients in the formulation. These factors can influence its bioavailability and ultimately affect its efficacy. []

Q19: Are the analytical methods used for 7-Nitroindole validated for accuracy, precision, and specificity?

A19: Validating analytical methods is crucial to ensure their reliability and accuracy. Methods used for quantifying and characterizing 7-Nitroindole typically undergo rigorous validation procedures to demonstrate their fitness for purpose, ensuring the reliability of research data. []

Q20: What quality control measures are in place for 7-Nitroindole during its development and potential manufacturing?

A20: Stringent quality control measures are essential throughout the development and manufacturing of any pharmaceutical compound, including 7-Nitroindole. These measures ensure the compound's identity, purity, potency, and stability meet the required standards. []

Q21: Does 7-Nitroindole have any known immunogenic properties?

A21: The immunogenic potential of 7-Nitroindole is not extensively studied. Evaluating its potential to elicit immune responses and developing strategies to minimize potential immunogenicity are crucial considerations during drug development. []

Q22: Are there any known interactions between 7-Nitroindole and drug transporters?

A22: Drug-transporter interactions can significantly impact a compound's pharmacokinetic properties. Research on 7-Nitroindole's interaction with drug transporters like P-glycoprotein (P-gp) would be essential to understand its absorption, distribution, and elimination. []

Q23: Does 7-Nitroindole induce or inhibit drug-metabolizing enzymes?

A23: Investigating whether 7-Nitroindole affects cytochrome P450 (CYP) enzymes, responsible for metabolizing many drugs, is crucial as such interactions can lead to altered drug levels and potential side effects.

Q24: What is known about the biocompatibility and biodegradability of 7-Nitroindole?

A24: Understanding the biocompatibility of 7-Nitroindole and its potential to degrade into harmless byproducts within biological systems is essential for its safe application. []

Q25: Are there any known alternatives or substitutes for 7-Nitroindole in its various applications?

A25: Research is continuously exploring alternative compounds and strategies. Comparing the performance, cost, and environmental impact of 7-Nitroindole with potential alternatives would be beneficial. []

Q26: Are there any specific considerations for recycling or waste management related to 7-Nitroindole?

A26: Developing environmentally responsible strategies for the synthesis, purification, and disposal of 7-Nitroindole is vital. Exploring recycling options and minimizing waste generation throughout its life cycle are crucial. []

Q27: What research infrastructure and resources are important for studying 7-Nitroindole?

A27: Access to advanced analytical techniques like NMR, HPLC, and MS, along with computational resources for modeling and simulation, are crucial for advancing research on 7-Nitroindole. []

Q28: What are some historical milestones in the research and development of 7-Nitroindole?

A28: While a detailed historical account might not be readily available, tracing the evolution of 7-Nitroindole research, from its initial synthesis and characterization to its current applications and future directions, would provide valuable context.

Q29: How can research on 7-Nitroindole benefit from cross-disciplinary collaborations?

A29: Cross-disciplinary collaborations are essential to drive innovation in 7-Nitroindole research. Combining expertise from synthetic chemistry, pharmacology, computational modeling, and material science can accelerate the development of new applications and a deeper understanding of its properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.